
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate is a complex organic compound belonging to the isoalloxazine family Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) These compounds are characterized by their tricyclic structure, which consists of three interconnected rings of atoms
Vorbereitungsmethoden
The synthesis of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoalloxazine core, followed by the introduction of the diethylaminoethyl, methoxy, and methyl groups. The final step involves the formation of the sulfate derivative. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include different redox states of the isoalloxazine core and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Plays a role in studying enzyme mechanisms, particularly those involving flavoproteins.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific redox properties.
Wirkmechanismus
The mechanism of action of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate involves its redox-active isoalloxazine core. This core can undergo one- and two-electron transfer reactions, which are coupled with proton transfers. These reactions are crucial in various biochemical processes, including those involving flavoproteins. The compound’s molecular targets include enzymes that utilize flavin cofactors, and its pathways involve redox reactions that are essential for cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate can be compared with other isoalloxazine derivatives, such as riboflavin and flavin mononucleotide (FMN). While all these compounds share the isoalloxazine core, the presence of the diethylaminoethyl, methoxy, and methyl groups in the compound provides unique redox properties and potential applications. Similar compounds include:
Riboflavin (Vitamin B2): A natural isoalloxazine derivative involved in various metabolic processes.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a cofactor in many enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative that plays a crucial role in redox reactions within the cell.
Eigenschaften
CAS-Nummer |
101652-09-9 |
|---|---|
Molekularformel |
C18H25N5O7S |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
10-[2-(diethylamino)ethyl]-8-methoxy-1-methylbenzo[g]pteridin-10-ium-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H23N5O3.H2O4S/c1-5-22(6-2)9-10-23-14-11-12(26-4)7-8-13(14)19-15-16(24)20-18(25)21(3)17(15)23;1-5(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LFPSINRZRRXYQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC[N+]1=C2C(=NC3=C1C=C(C=C3)OC)C(=O)NC(=O)N2C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





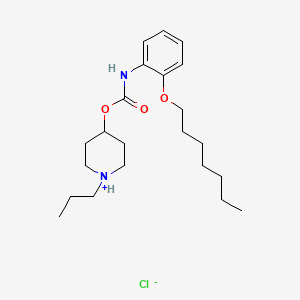
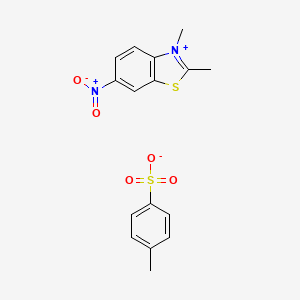
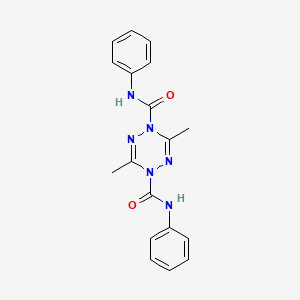

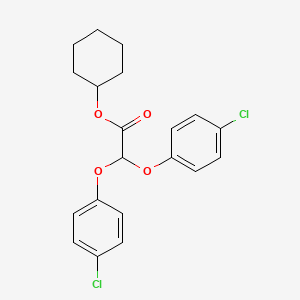
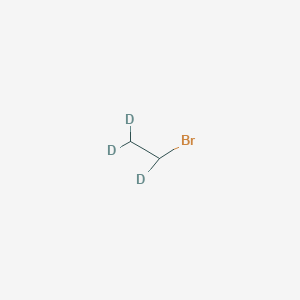

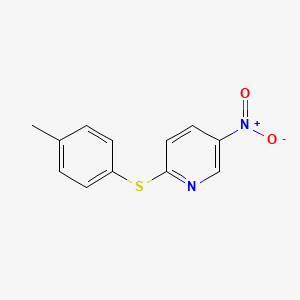
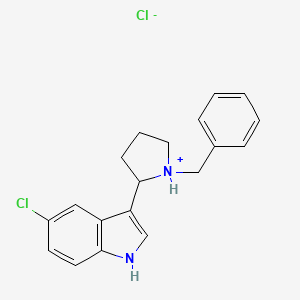
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

